N,N-Diethyl-2-hydroxy-4-methoxybenzamide
CAS No.: 19351-21-4
Cat. No.: VC21004567
Molecular Formula: C12H17NO3
Molecular Weight: 223.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 19351-21-4 |
|---|---|
| Molecular Formula | C12H17NO3 |
| Molecular Weight | 223.27 g/mol |
| IUPAC Name | N,N-diethyl-3-hydroxy-4-methoxybenzamide |
| Standard InChI | InChI=1S/C12H17NO3/c1-4-13(5-2)12(15)9-6-7-11(16-3)10(14)8-9/h6-8,14H,4-5H2,1-3H3 |
| Standard InChI Key | FFLBZJBCSKGBBK-UHFFFAOYSA-N |
| SMILES | CCN(CC)C(=O)C1=CC(=C(C=C1)OC)O |
| Canonical SMILES | CCN(CC)C(=O)C1=CC(=C(C=C1)OC)O |
Introduction
Chemical Structure and Identification
N,N-Diethyl-2-hydroxy-4-methoxybenzamide presents an interesting molecular architecture with multiple functional groups. It contains a benzene ring substituted with hydroxyl, methoxy, and diethylamide groups positioned strategically to influence its chemical behavior.
Identification Parameters
The compound is precisely identified through several standard chemical identifiers, presented in Table 1 below:
Table 1: Identification Parameters of N,N-Diethyl-2-hydroxy-4-methoxybenzamide
| Parameter | Value |
|---|---|
| CAS Number | 19351-21-4 |
| Molecular Formula | C₁₂H₁₇NO₃ |
| Molecular Weight | 223.27 g/mol |
| IUPAC Name | N,N-diethyl-3-hydroxy-4-methoxybenzamide |
| InChI | InChI=1S/C12H17NO3/c1-4-13(5-2)12(15)9-6-7-11(16-3)10(14)8-9/h6-8,14H,4-5H2,1-3H3 |
| InChIKey | FFLBZJBCSKGBBK-UHFFFAOYSA-N |
| SMILES | CCN(CC)C(=O)C1=CC(=C(C=C1)OC)O |
Physical Properties
The physical characteristics of N,N-Diethyl-2-hydroxy-4-methoxybenzamide have been determined through both experimental measurements and predictive models. These properties are crucial for understanding its behavior in various environments and applications.
Physical Constants
Table 2: Physical Properties of N,N-Diethyl-2-hydroxy-4-methoxybenzamide
| Property | Value | Determination Method |
|---|---|---|
| Physical State | Solid | Observed |
| Density | 1.115 g/cm³ | Predicted |
| Boiling Point | 403.4°C at 760 mmHg | Predicted |
| Flash Point | 197.8°C | Predicted |
| pKa | 9.38±0.10 | Predicted |
| LogP | 1.88280 | Calculated |
| Exact Mass | 223.12100 | Calculated |
| Vapor Pressure | 4.37E-07 mmHg at 25°C | Predicted |
| Index of Refraction | 1.536 | Predicted |
| PSA (Polar Surface Area) | 49.77000 | Calculated |
The high boiling point of 403.4°C indicates strong intermolecular forces, likely due to hydrogen bonding capabilities of the hydroxyl group and the polar amide functionality . The moderate LogP value of 1.88 suggests a balance between hydrophilic and lipophilic properties, indicating potential for biological membrane permeability .
Chemical Properties and Reactivity
The reactivity profile of N,N-Diethyl-2-hydroxy-4-methoxybenzamide is influenced by its functional groups, each contributing distinct chemical behaviors.
Functional Group Reactivity
The compound contains three key functional groups that determine its chemical behavior:
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Hydroxyl group (-OH): Serves as a hydrogen bond donor and participates in acid-base reactions with a predicted pKa of 9.38 .
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Methoxy group (-OCH₃): Acts as a weak electron-donating group through resonance, increasing electron density in the aromatic ring.
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Diethylamide group (-CON(CH₂CH₃)₂): Provides carbonyl functionality for nucleophilic addition reactions while the nitrogen atom can participate in hydrogen bonding as an acceptor.
Spectroscopic Properties
Spectroscopic analysis provides valuable insights into the structural characteristics of N,N-Diethyl-2-hydroxy-4-methoxybenzamide.
Predicted Collision Cross Section
Mass spectrometry data indicates the following collision cross-section values for different adduct forms of the molecule:
Table 3: Predicted Collision Cross Section Data
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 224.12813 | 150.4 |
| [M+Na]⁺ | 246.11007 | 161.2 |
| [M+NH₄]⁺ | 241.15467 | 157.4 |
| [M+K]⁺ | 262.08401 | 156.3 |
| [M-H]⁻ | 222.11357 | 151.8 |
| [M+Na-2H]⁻ | 244.09552 | 155.4 |
| [M]⁺ | 223.12030 | 152.1 |
| [M]⁻ | 223.12140 | 152.1 |
These values, obtained from PubChemLite, provide insights into the three-dimensional structure of the molecule in different ionization states .
Applications and Research Significance
N,N-Diethyl-2-hydroxy-4-methoxybenzamide has potential applications in several fields, though specific research on this exact compound appears limited in the available literature.
Pharmaceutical Applications
The structural features of N,N-Diethyl-2-hydroxy-4-methoxybenzamide suggest potential pharmaceutical relevance. Related benzamide derivatives have been investigated for various biological activities:
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Melanoma Targeting: Related compounds such as 4-methoxy N-(2-diethylaminoethyl) benzamide derivatives have been studied as potential melanoma-targeting agents for PET imaging .
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Structure-Activity Relationships: The presence of hydroxyl and methoxy groups on aromatic rings in similar compounds has been associated with various biological activities, suggesting potential therapeutic applications for this compound class.
Chemical Research
In organic chemistry research, compounds like N,N-Diethyl-2-hydroxy-4-methoxybenzamide serve as:
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Building Blocks: Used in the synthesis of more complex molecules
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Model Compounds: For studying intramolecular hydrogen bonding phenomena
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Reaction Development: As substrates for developing selective transformation methodologies
| Supplier | Location |
|---|---|
| UkrOrgSynthesis Ltd. | Ukraine |
| CHEMICAL LAND21 | South Korea |
| HONEST JOY HOLDINGS LIMITED | United States |
These suppliers provide the compound for research purposes, typically with a minimum purity standard of 95% .
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